![molecular formula C11H12N2O3 B14070453 2-Cyano-N-[3-(2-hydroxyethoxy)phenyl]acetamide CAS No. 128259-54-1](/img/structure/B14070453.png)
2-Cyano-N-[3-(2-hydroxyethoxy)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-N-[3-(2-hydroxyethoxy)phenyl]acetamide is a chemical compound with the molecular formula C11H12N2O3 It is a derivative of cyanoacetamide and features a phenyl ring substituted with a hydroxyethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-[3-(2-hydroxyethoxy)phenyl]acetamide typically involves the reaction of 3-(2-hydroxyethoxy)aniline with cyanoacetic acid or its derivatives. One common method is the direct treatment of 3-(2-hydroxyethoxy)aniline with methyl cyanoacetate in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through nucleophilic substitution, forming the desired cyanoacetamide derivative .
Industrial Production Methods
Industrial production of cyanoacetamide derivatives often employs solvent-free methods to enhance efficiency and reduce environmental impact. For instance, the reaction of 3-(2-hydroxyethoxy)aniline with ethyl cyanoacetate can be carried out without solvents at elevated temperatures, typically around 70°C, followed by stirring at room temperature overnight .
化学反応の分析
Types of Reactions
2-Cyano-N-[3-(2-hydroxyethoxy)phenyl]acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety allows it to participate in condensation reactions with aldehydes and ketones, forming heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, leading to the formation of various substituted derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic structures, such as pyridines and pyrazoles.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium carbonate
Solvents: Ethanol, dimethylformamide (DMF)
Catalysts: Triethylamine, piperidine
Major Products Formed
Heterocyclic Compounds: Pyridines, pyrazoles, and other nitrogen-containing heterocycles
Substituted Cyanoacetamides: Various derivatives with different substituents on the phenyl ring.
科学的研究の応用
2-Cyano-N-[3-(2-hydroxyethoxy)phenyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active heterocyclic compounds, which are potential candidates for drug development.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules, particularly in the formation of heterocycles.
Biological Studies: Its derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
作用機序
The mechanism of action of 2-Cyano-N-[3-(2-hydroxyethoxy)phenyl]acetamide and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The cyano and amide groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The exact pathways and targets depend on the specific derivative and its intended application .
類似化合物との比較
Similar Compounds
- 2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide
- 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
Uniqueness
2-Cyano-N-[3-(2-hydroxyethoxy)phenyl]acetamide is unique due to the presence of the hydroxyethoxy group, which imparts distinct chemical properties and reactivity. This group enhances its solubility in polar solvents and allows for additional hydrogen bonding interactions, making it a versatile intermediate in organic synthesis .
特性
CAS番号 |
128259-54-1 |
|---|---|
分子式 |
C11H12N2O3 |
分子量 |
220.22 g/mol |
IUPAC名 |
2-cyano-N-[3-(2-hydroxyethoxy)phenyl]acetamide |
InChI |
InChI=1S/C11H12N2O3/c12-5-4-11(15)13-9-2-1-3-10(8-9)16-7-6-14/h1-3,8,14H,4,6-7H2,(H,13,15) |
InChIキー |
RIIJOQIMYOSBHD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OCCO)NC(=O)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


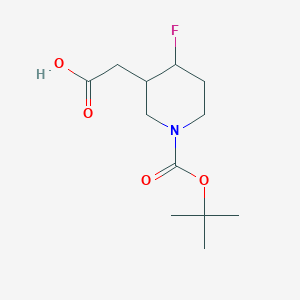
![Ethyl 2-(7-chlorobenzo[d]oxazol-2-yl)acetate](/img/structure/B14070374.png)
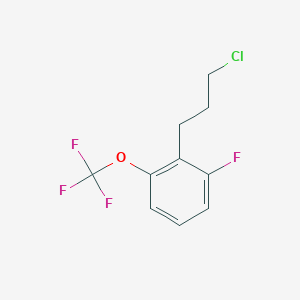

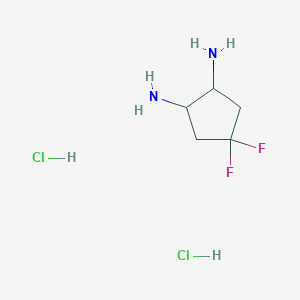
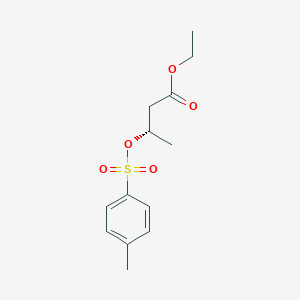
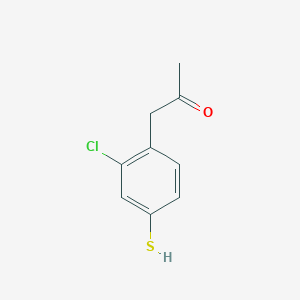
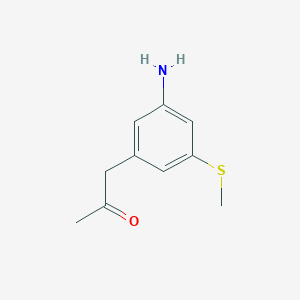
![1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine](/img/structure/B14070410.png)
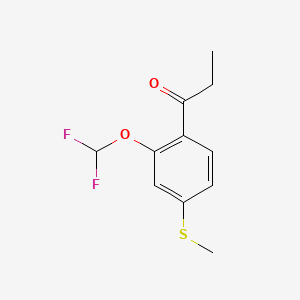
![4-Methyl-1-oxaspiro[5.7]tridec-3-en-2-one](/img/structure/B14070413.png)
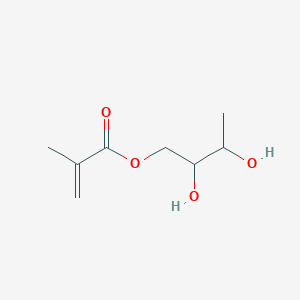
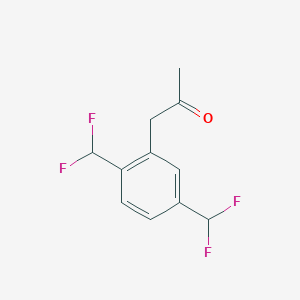
![1-[(6-Bromohexyl)oxy]-4-ethenylbenzene](/img/structure/B14070439.png)
